molecular formula C5H10N2O2 B140025 (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one CAS No. 132619-43-3

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

Cat. No. B140025
M. Wt: 130.15 g/mol
InChI Key: SKYSFPFYQBZGDC-QWWZWVQMSA-N
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Description

“(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It’s a part of the human exposome .


Molecular Structure Analysis

The molecular weight of “(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one” is 190.2 . Its IUPAC name is (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one . The InChI code is 1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 .


Physical And Chemical Properties Analysis

“(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one” is a white to yellow solid . It should be stored at a temperature of +4°C . .

Scientific Research Applications

Insulinotropic Properties

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one's structural relatives have been studied for their insulinotropic properties. For instance, 4-Hydroxyisoleucine, a similar amino acid, has been shown to potentiate insulin release in isolated rat pancreas and isolated rat islets, indicating potential applications in diabetes research and treatment (Broca et al., 2000).

Asymmetric Synthesis

Research on asymmetric synthesis of related compounds has been conducted, providing methodologies for producing chiral aminopyrrolidines. This is crucial for the development of pharmaceuticals and bioactive molecules, as the synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine demonstrates (Curtis, Fawcett & Handa, 2005).

Potential in Opioid Receptor Research

Studies have been conducted on compounds structurally similar to (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one for their relevance in opioid receptor research. For example, research on (3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide identified it as a potent and selective kappa opioid receptor antagonist (Thomas et al., 2003).

Serotonin Receptor Antagonism

Some derivatives, such as (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, have been studied for their pharmacological profile as serotonin (5-HT2A) receptor antagonists, indicating potential applications in neurological and psychiatric disorders (Ogawa et al., 2002).

Novel Synthesis Protocols

New protocols have been developed for synthesizing 3-amino-2-methylpyrrolidines, a process that could be adapted for synthesizing (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one and its derivatives. Such protocols are significant for the efficient production of bioactive pyrrolidines (D’hooghe, Aelterman & de Kimpe, 2009).

Applications in Enantioselective Synthesis

Enantioselective synthesis of γ-aminobutyric acid derivatives using (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one or its analogs demonstrates the potential of these compounds in asymmetric catalysis, which is pivotal in the pharmaceutical industry (Reznikov, Golovin & Klimochkin, 2013).

properties

IUPAC Name

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYSFPFYQBZGDC-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437953
Record name (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

CAS RN

130931-65-6
Record name (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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